3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a bromine atom and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of 3,5-dimethylpyrazole with a suitable brominating agent, such as bromine or N-bromosuccinimide (NBS), under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Electrophilic Addition: The presence of multiple reaction centers allows for electrophilic addition reactions, leading to the formation of new functionalized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like potassium carbonate or sodium hydride.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can exhibit different chemical and biological properties depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, including kinase inhibitors and anti-inflammatory agents.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolopyrimidine core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-methoxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure with a methoxy group instead of a carbonyl group.
6-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol: Similar structure with a hydroxyl group instead of a carbonyl group.
Uniqueness
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the carbonyl group at the 7-position allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMQOTXVKKBILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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